Tris(2-hydroxyethyl) Phosphate (CAS 757-77-7): A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Tris(2-hydroxyethyl) Phosphate (CAS 757-77-7): A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Introduction & Strategic Relevance
As a Senior Application Scientist, I have witnessed the critical paradigm shift in material science and biotechnology away from halogenated and highly toxic alkyl organophosphates toward Safe-and-Sustainable-by-Design (SSbD) alternatives[1]. Tris(2-hydroxyethyl) phosphate (THEP) , identified by CAS number 757-77-7, represents a breakthrough in this transition. Featuring a central phosphate core functionalized with three terminal hydroxyl groups, THEP offers exceptional hydrogen-bonding capabilities, low volatility, and a markedly reduced ecotoxicological profile[1][2].
This whitepaper dissects the physicochemical properties, causality-driven synthesis protocols, and application workflows of THEP, providing a self-validating framework for researchers and drug development professionals.
Physicochemical & Computational Properties
Understanding the molecular baseline of THEP is essential for predicting its behavior in polymer matrices and biological media. The presence of three hydroxyl groups significantly increases its topological polar surface area (TPSA), rendering it highly hydrophilic and capable of forming robust hydrogen-bonded networks.
Table 1: Key Physicochemical Properties of THEP
| Property | Value | Source / Validation |
| CAS Number | 757-77-7 | Chemical Identity |
| Molecular Formula | C6H15O7P | PubChem CID 14892896[2] |
| Molecular Weight | 230.15 g/mol | Computed Descriptor[2] |
| Hydrogen Bond Donors | 3 | Structural Analysis[2] |
| Hydrogen Bond Acceptors | 7 | Structural Analysis[2] |
| Topological Polar Surface Area | 105 Ų | Computed Descriptor[2] |
| Char Yield (600 °C) | ~26% | Thermogravimetric Analysis[1] |
Causality in Synthesis: Overcoming Hydroxylated Organophosphate Challenges
Expert Insight: A common pitfall in synthesizing hydroxylated organophosphates like THEP is attempting the direct esterification of phosphorus oxychloride (POCl₃) with ethylene glycol. Because ethylene glycol is a bifunctional diol, this direct reaction inevitably leads to uncontrolled polycondensation and cross-linked polymeric gels rather than the discrete triester[1].
To achieve high-purity THEP, one must employ a protection-deprotection strategy . By masking one hydroxyl group of the glycol, we force the phosphorylation to occur exclusively at the desired site, creating a self-validating system where the intermediate's purity guarantees the final product's integrity.
Workflow for the synthesis of pure Tris(2-hydroxyethyl) phosphate via protecting group strategy.
Protocol 1: Step-by-Step Synthesis of THEP
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Preparation & Phosphorylation: In a flame-dried, argon-purged round-bottom flask, dissolve 3.1 equivalents of 2-(benzyloxy)ethanol (protected glycol) and 3.5 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM). Chill the mixture to 0 °C using an ice bath.
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Reagent Addition: Add 1.0 equivalent of POCl₃ dropwise over 30 minutes. Causality: Slow addition controls the highly exothermic reaction and prevents localized heating, which could lead to side reactions or premature cleavage of the benzyl ether.
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Intermediate Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the intermediate tris(2-(benzyloxy)ethyl) phosphate.
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Catalytic Hydrogenolysis (Deprotection): Dissolve the intermediate in absolute ethanol. Add 10 wt% Palladium on Carbon (Pd/C) catalyst (10 mol% Pd). Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon.
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Validation & Purification: Stir vigorously at room temperature. Validation Step: Monitor the reaction via volumetric H₂ uptake and TLC; completion is indicated by the cessation of gas consumption and the disappearance of the UV-active starting material. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the ethanol to yield pure THEP as a viscous, colorless liquid.
Ecotoxicological Profile and SSbD Validation
Traditional flame retardants like Tris(1-chloro-2-propyl) phosphate (TCPP) and Triphenyl phosphate (TPP) exhibit significant aquatic toxicity and environmental persistence. THEP was engineered under the SSbD framework specifically to mitigate these hazards[1].
Protocol 2: Chronic Toxicity Assay (Daphnia magna)
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Media Preparation: Prepare standard OECD M4 medium, ensuring optimal pH (7.8–8.2) and dissolved oxygen (>6 mg/L).
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Exposure Setup: Introduce neonate Daphnia magna (aged <24 hours) into test vessels containing nominal THEP concentrations (e.g., 0, 10, 50, 100 mg/L). Use 10 replicates per concentration, 1 daphnid per vessel.
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Monitoring: Maintain at 20 ± 1 °C under a 16:8 hour light:dark cycle. Feed daily with a standardized algal suspension (Desmodesmus subspicatus).
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Endpoint Validation: Over 21 days, record parent mortality and the number of living offspring produced per surviving parent. Causality: This long-term monitoring ensures that subtle endocrine or reproductive disruptions—often missed in 48-hour acute tests—are captured. Results confirm THEP has vastly fewer adverse effects on reproduction compared to TPP and TEP, validating its reduced hazard profile[1].
Applications in Material Science and Biotechnology
Advanced Flame Retardancy
THEP acts as a highly efficient, halogen-free flame retardant. Upon thermal degradation, it undergoes a specific chemical cascade: it releases phosphoric acid, which rapidly catalyzes the dehydration of the surrounding polymer matrix, forming a dense carbonaceous char layer[1].
Mechanistic pathway of THEP-induced char formation and flame retardancy in polymer matrices.
Protocol 3: Thermogravimetric Analysis (TGA) for Char Yield
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Instrument Calibration: Calibrate a TGA instrument (e.g., TA Instruments Q500) using standard reference weights and Curie point temperature standards.
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Sample Loading: Load exactly 10.0 mg of THEP-blended polymer (or pure THEP) into a platinum crucible.
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Thermal Profiling: Purge the furnace with Nitrogen gas (50 mL/min) to prevent premature oxidative degradation. Heat the sample from 25 °C to 800 °C at a strict ramp rate of 10 °C/min.
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Data Synthesis: Analyze the thermogram. THEP boasts a promising char yield of approximately 26% at 600 °C, validating its efficacy as a char-promoting flame retardant[1].
Biotechnology and Drug Delivery Vehicles
Beyond materials science, the high hydrogen-bonding capacity and low toxicity of THEP make it a valuable excipient in biotechnology. It is utilized in the formulation of viral transport media (e.g., for Ebola and Influenza specimen collection) where it acts alongside chaotropic agents to stabilize nucleic acids and deactivate viral proteins[3]. Furthermore, its structural properties are being actively explored in the optimization of lipid nanoparticle (LNP) hosts for mRNA encapsulation and delivery, providing a stable, uniform distribution vehicle for genetic therapies[4].
Conclusion
Tris(2-hydroxyethyl) phosphate (CAS 757-77-7) exemplifies the future of specialty chemicals—bridging the gap between high-performance functionality and stringent environmental safety. By mastering its causality-driven synthesis and understanding its mechanistic pathways, researchers can confidently leverage THEP across diverse fields, from sustainable polymers to next-generation drug delivery systems.
References
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PubChem - NIH. Tris(2-hydroxyethyl) phosphate | C6H15O7P | CID 14892896. National Center for Biotechnology Information. URL:[Link]
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Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. URL:[Link]
- Novartis AG (2018).Method of encapsulating a nucleic acid in a lipid nanoparticle host. US Patent 10342761B2. Google Patents.
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China Yongkang. Disposable Ebola Influenza Transport Media Specimen Collection. Product Technical Data. URL:[Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. Tris(2-hydroxyethyl) phosphate | C6H15O7P | CID 14892896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disposable Ebola Influenza Transport Media Specimen Collection Kit Sampling Flocked Swab Injection Instrument [m.china-yongkang.com]
- 4. US10342761B2 - Method of encapsulating a nucleic acid in a lipid nanoparticle host - Google Patents [patents.google.com]
